N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide
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Overview
Description
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an imidazole ring, an ethoxyethyl linker, and a fluoroisonicotinamide moiety, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Ethoxyethyl Linker Attachment: The ethoxyethyl group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Fluoroisonicotinamide Formation: The fluoroisonicotinamide moiety can be synthesized by reacting 3-fluoropyridine with isocyanate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The fluoroisonicotinamide moiety can be reduced to form corresponding amines.
Substitution: The fluorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products formed from these reactions include imidazole N-oxides, primary or secondary amines, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the fluoroisonicotinamide moiety can form hydrogen bonds and hydrophobic interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-isonicotinamide: Lacks the fluorine atom, which may affect its reactivity and binding affinity.
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chloroisonicotinamide: Contains a chlorine atom instead of fluorine, which can alter its chemical properties and biological activity.
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-bromoisonicotinamide:
Uniqueness
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide is unique due to the presence of the fluorine atom, which can enhance its metabolic stability, binding affinity, and overall biological activity compared to its analogs. The combination of the imidazole ring, ethoxyethyl linker, and fluoroisonicotinamide moiety provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
3-fluoro-N-[2-(2-imidazol-1-ylethoxy)ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O2/c14-12-9-15-2-1-11(12)13(19)17-4-7-20-8-6-18-5-3-16-10-18/h1-3,5,9-10H,4,6-8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOHYGVPSVFAQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)NCCOCCN2C=CN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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